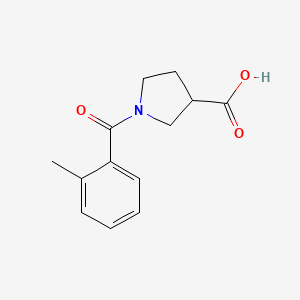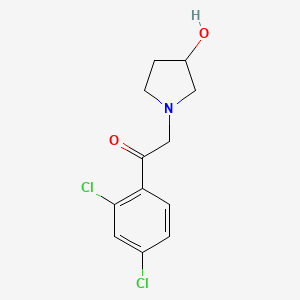![molecular formula C11H20N2O3 B1468716 1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1310103-93-5](/img/structure/B1468716.png)
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
概要
説明
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with the empirical formula C10H17NO4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid is a powder that is stored at room temperature .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. It’s particularly valued for its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to design novel drugs with selective biological targets.
Stereochemistry Research
The stereogenicity of carbons in the pyrrolidine ring makes it an excellent candidate for studying the impact of stereochemistry on biological activity. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles, which is crucial for the development of enantioselective drugs .
Pharmacokinetics Optimization
Modifying the pyrrolidine ring with various substituents, like the tert-butylcarbamoyl group, can significantly alter the pharmacokinetic properties of a drug. This compound can serve as a model to study how such modifications affect absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .
Structure-Activity Relationship (SAR) Studies
SAR studies involving pyrrolidine derivatives can reveal how changes in the molecular structure affect biological activity. This compound, with its specific substituents, can be a valuable reference in such studies to understand the influence of steric factors on drug efficacy .
Bioactive Molecule Synthesis
The compound can be used as a precursor or intermediate in the synthesis of bioactive molecules. Its pyrrolidine ring can be functionalized or modified to produce a variety of biologically active compounds for therapeutic applications .
Enantioselective Protein Binding Analysis
Due to the stereogenic nature of the pyrrolidine ring, this compound can be used to analyze how different stereoisomers interact with enantioselective proteins. This is important for understanding the binding mode of drug candidates and optimizing their design .
作用機序
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h8H,4-7H2,1-3H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBQLXLEGLXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



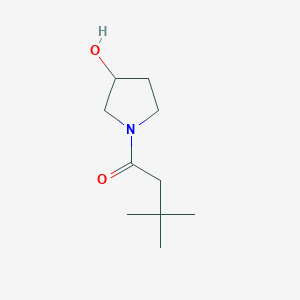
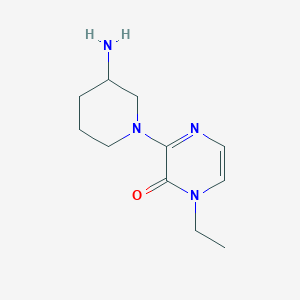
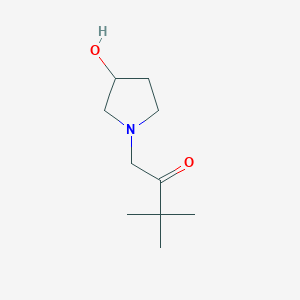
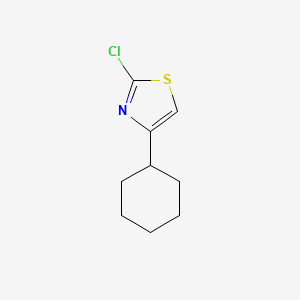
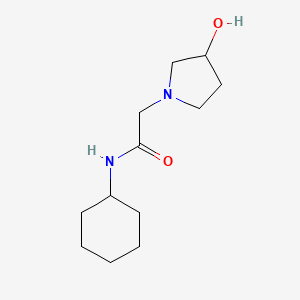
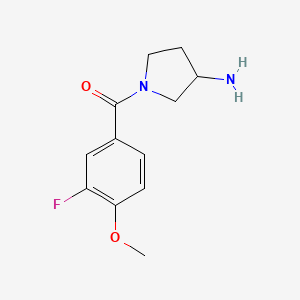



![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

